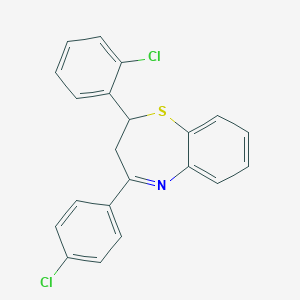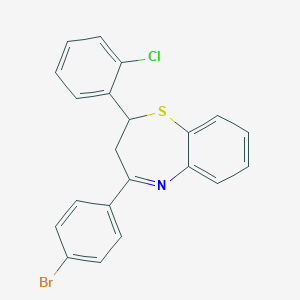![molecular formula C20H18ClN3O B304685 2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)
2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline, commonly known as CMQ, is a quinoxaline derivative that has gained significant attention in the field of medicinal chemistry due to its various therapeutic applications. CMQ is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor involved in synaptic plasticity, learning, and memory.
Mécanisme D'action
CMQ acts as a non-competitive antagonist of the 2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline receptor, which is a ligand-gated ion channel involved in synaptic plasticity and learning and memory. CMQ binds to the receptor's ion channel pore, preventing the influx of calcium ions and the subsequent activation of downstream signaling pathways. This results in a reduction in excitatory neurotransmission and a decrease in neuronal activity.
Biochemical and Physiological Effects:
CMQ has been shown to modulate various biochemical and physiological processes in the brain. CMQ reduces the production of reactive oxygen species and inhibits the release of pro-inflammatory cytokines, thereby reducing neuroinflammation. CMQ also modulates the activity of various neurotransmitter systems, such as dopamine, serotonin, and GABA, which are involved in the regulation of mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
CMQ has several advantages for lab experiments, such as its high potency and selectivity for the 2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline receptor. However, CMQ also has some limitations, such as its poor solubility in aqueous solutions, which can make it challenging to administer in vivo. Moreover, CMQ can exhibit off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on CMQ. One area of research is the development of more potent and selective 2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline receptor antagonists based on the structure of CMQ. Another area of research is the investigation of the potential therapeutic applications of CMQ in other neurological disorders, such as traumatic brain injury and stroke. Moreover, the use of CMQ as a tool to study the role of the 2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline receptor in synaptic plasticity and learning and memory is also an area of interest.
Méthodes De Synthèse
The synthesis of CMQ involves the condensation reaction between 4-chlorobenzaldehyde and 4-morpholinyl-1,2-diamine followed by cyclization with acetic acid. The final product is obtained through purification and recrystallization. The purity of the synthesized CMQ can be determined by analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
CMQ has been extensively investigated for its potential therapeutic applications in various neurological disorders such as epilepsy, neuropathic pain, and depression. CMQ has been shown to exhibit neuroprotective effects by reducing excitotoxicity and oxidative stress-induced cell death. Moreover, CMQ has been reported to improve cognitive function and memory in animal models of Alzheimer's disease. CMQ has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
Nom du produit |
2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline |
|---|---|
Formule moléculaire |
C20H18ClN3O |
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
4-[3-[(E)-2-(4-chlorophenyl)ethenyl]quinoxalin-2-yl]morpholine |
InChI |
InChI=1S/C20H18ClN3O/c21-16-8-5-15(6-9-16)7-10-19-20(24-11-13-25-14-12-24)23-18-4-2-1-3-17(18)22-19/h1-10H,11-14H2/b10-7+ |
Clé InChI |
IETXOCNXMZDFCB-JXMROGBWSA-N |
SMILES isomérique |
C1COCCN1C2=NC3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl |
SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl |
SMILES canonique |
C1COCCN1C2=NC3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl methyl ether](/img/structure/B304603.png)

![2-benzoyl-3,5-dimethyl-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B304605.png)

![(8E)-4-methyl-8-[2-(3-nitrophenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]chromene-2,7-dione](/img/structure/B304610.png)
![N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304611.png)
![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)
![8-[3-(2-furyl)acryloyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B304614.png)


![7-hydroxy-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304625.png)

